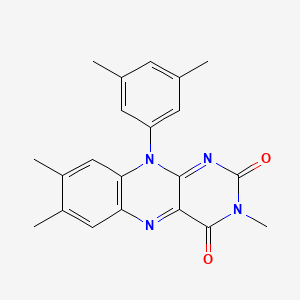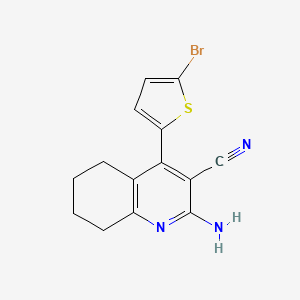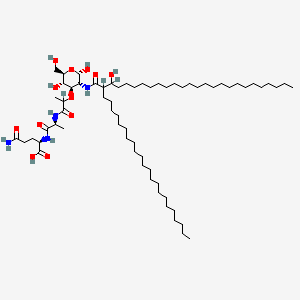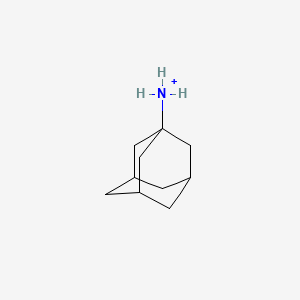
10-Dmpmf
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
10-(3’,5’-Dimethylphenyl)-3-methylflavin is a synthetic organic compound known for its unique chemical structure and properties. It belongs to the class of flavins, which are derivatives of isoalloxazine. Flavins are known for their role in biological systems, particularly in redox reactions. The presence of the 3’,5’-dimethylphenyl group in this compound imparts distinct chemical and physical properties, making it a subject of interest in various scientific fields.
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of 10-(3’,5’-Dimethylphenyl)-3-methylflavin typically involves multi-step organic reactions. One common method includes the Suzuki–Miyaura coupling reaction, which is a palladium-catalyzed cross-coupling reaction between an aryl halide and an organoboron compound . The reaction conditions often involve the use of a base, such as potassium carbonate, and a solvent like toluene or ethanol, under an inert atmosphere.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. The choice of reagents and catalysts is optimized to ensure cost-effectiveness and scalability.
化学反应分析
Types of Reactions: 10-(3’,5’-Dimethylphenyl)-3-methylflavin undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reducing agents include sodium borohydride and lithium aluminum hydride.
Substitution: This reaction involves the replacement of one functional group with another. Common reagents include halogens and nucleophiles.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Halogens like chlorine or bromine in the presence of a catalyst.
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while reduction may yield hydroquinones.
科学研究应用
10-(3’,5’-Dimethylphenyl)-3-methylflavin has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a catalyst in redox reactions.
Medicine: Investigated for its potential therapeutic properties, including its role as an antioxidant.
Industry: Used in the development of materials with specific optical and electronic properties.
作用机制
The mechanism of action of 10-(3’,5’-Dimethylphenyl)-3-methylflavin involves its ability to participate in redox reactions. It can act as an electron donor or acceptor, facilitating various biochemical processes. The compound interacts with molecular targets such as enzymes, influencing their activity and function. The pathways involved include electron transport chains and oxidative phosphorylation .
相似化合物的比较
3,5-Dimethylphenyl methylcarbamate: Known for its use as a pesticide and its role as a cholinesterase inhibitor.
3,5-Dimethylphenyl isocyanate: Used in the synthesis of chiral stationary phases for chromatography.
Uniqueness: 10-(3’,5’-Dimethylphenyl)-3-methylflavin is unique due to its specific structural features and its ability to participate in a wide range of chemical reactions. Its applications in various scientific fields further highlight its versatility and importance.
属性
CAS 编号 |
119237-63-7 |
|---|---|
分子式 |
C21H20N4O2 |
分子量 |
360.4 g/mol |
IUPAC 名称 |
10-(3,5-dimethylphenyl)-3,7,8-trimethylbenzo[g]pteridine-2,4-dione |
InChI |
InChI=1S/C21H20N4O2/c1-11-6-12(2)8-15(7-11)25-17-10-14(4)13(3)9-16(17)22-18-19(25)23-21(27)24(5)20(18)26/h6-10H,1-5H3 |
InChI 键 |
PTMUTTBBHPNBNE-UHFFFAOYSA-N |
SMILES |
CC1=CC(=CC(=C1)N2C3=C(C=C(C(=C3)C)C)N=C4C2=NC(=O)N(C4=O)C)C |
规范 SMILES |
CC1=CC(=CC(=C1)N2C3=C(C=C(C(=C3)C)C)N=C4C2=NC(=O)N(C4=O)C)C |
Key on ui other cas no. |
119237-63-7 |
同义词 |
10-(3',5'-dimethylphenyl)-3-methylflavin 10-DMPMF |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![ETHYL 4-({3-CYANO-5H,6H,7H-CYCLOPENTA[B]PYRIDIN-2-YL}SULFANYL)-3-OXOBUTANOATE](/img/structure/B1230104.png)
![N-[5-(diethylsulfamoyl)-2-(4-morpholinyl)phenyl]-2,3-dihydro-1H-cyclopenta[b]quinoline-9-carboxamide](/img/structure/B1230108.png)
![7-ethyl 2-methyl 6-(4-methoxyphenyl)-8-methyl-4-oxo-4H,6H-pyrimido[2,1-b][1,3]thiazine-2,7-dicarboxylate](/img/structure/B1230109.png)






![7-[2-(3,4-dimethoxyphenyl)ethyl]-6-imino-11-methyl-2-oxo-N-(oxolan-2-ylmethyl)-1,7,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),4,9,11,13-pentaene-5-carboxamide](/img/structure/B1230122.png)
![N-[1-[[1-[[1-[[2-[[1-[[1-[(1-amino-4-methyl-1-oxopentan-2-yl)amino]-4-methylpentan-2-yl]amino]-3-(1H-imidazol-5-yl)-1-oxopropan-2-yl]amino]-2-oxoethyl]amino]-3-methyl-1-oxobutan-2-yl]amino]-1-oxopropan-2-yl]amino]-3-(1H-indol-3-yl)-1-oxopropan-2-yl]-2-(2,3,4,9-tetrahydro-1H-pyrido[3,4-b]indole-3-carbonylamino)pentanediamide](/img/structure/B1230125.png)

![N-(4-Methoxy-3-(morpholinosulfonyl)phenyl)-2-(naphtho[2,1-b]furan-1-yl)acetamide](/img/structure/B1230130.png)
